3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one is a synthetic spirocyclic aryl ketone (molecular formula C₁₆H₁₈BrF₂NO, MW 358.22 g/mol ) that combines a gem-difluorinated 6-azaspiro[2.5]octane scaffold with an ortho-bromophenylpropanoyl side chain. The 6-azaspiro[2.5]octane core has been validated in medicinal chemistry programs targeting the glucagon-like peptide-1 (GLP-1) receptor and the M4 muscarinic acetylcholine receptor.

Molecular Formula C16H18BrF2NO
Molecular Weight 358.227
CAS No. 2309706-41-8
Cat. No. B2615267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one
CAS2309706-41-8
Molecular FormulaC16H18BrF2NO
Molecular Weight358.227
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)C(=O)CCC3=CC=CC=C3Br
InChIInChI=1S/C16H18BrF2NO/c17-13-4-2-1-3-12(13)5-6-14(21)20-9-7-15(8-10-20)11-16(15,18)19/h1-4H,5-11H2
InChIKeySNNWGHVLYAWXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one (CAS 2309706-41-8): Structural Classification and Procureability Profile


3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one is a synthetic spirocyclic aryl ketone (molecular formula C₁₆H₁₈BrF₂NO, MW 358.22 g/mol ) that combines a gem-difluorinated 6-azaspiro[2.5]octane scaffold with an ortho-bromophenylpropanoyl side chain. The 6-azaspiro[2.5]octane core has been validated in medicinal chemistry programs targeting the glucagon-like peptide-1 (GLP-1) receptor and the M4 muscarinic acetylcholine receptor [1][2]. The gem-difluoro substitution on the spirocyclic cyclopropane ring enhances metabolic stability and modulates lipophilicity relative to non-fluorinated congeners [3]. The compound is currently listed as a research chemical by multiple suppliers, with disclosed purity typically ≥95% .

Why Unrestricted Analog Substitution of 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one Carries Selection Risk


The 6-azaspiro[2.5]octane scaffold imposes rigid conformational constraint, and even subtle changes to the N-acyl substituent or the aryl halide pattern can profoundly alter pharmacological activity [1][2]. In published structure–activity relationship (SAR) campaigns, the identity and position of the halogen on the phenyl ring critically govern potency and target selectivity; for example, ortho-substituted aryl groups can enforce distinct dihedral angles that gateceptor interactions [1]. Substituting the ortho-bromine with fluorine, chlorine, or relocating it to the para position may therefore yield a compound with divergent binding profiles, fundamentally altering assay outcomes [2]. For procurement decisions, the specific CAS-registered structure is the only structure demonstrated to bear the combination of the 1,1-difluoro-6-azaspiro[2.5]octane core and the ortho-bromophenylpropanoyl moiety; any other analog is a chemically distinct entity with unvalidated bioactivity.

Quantitative Differentiation Evidence: 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one vs. Closest Structural Analogs


Ortho-Bromine vs. Ortho-Fluorine: Halogen-Dependent Conformational and Physicochemical Divergence

Replacing the ortho-bromine with an ortho-fluorine alters the steric bulk, lipophilicity, and electronic character of the aryl ring, which can modulate target engagement. The target compound (C₁₆H₁₈BrF₂NO) has a molecular weight of 358.22 g/mol , while the ortho-fluoro analog 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one (C₁₆H₁₈F₃NO) has a molecular weight of 297.31 g/mol . The 60.91 g/mol difference in molecular weight, the larger van der Waals radius of bromine (1.85 Å) vs. fluorine (1.47 Å), and the lower electronegativity of bromine (2.96 vs. 3.98 on the Pauling scale) result in distinct lipophilicity and steric profiles . Although direct head-to-head biological data are not publicly available, the demonstrated use of ortho-substituted aryl groups as critical potency determinants in 6-azaspiro[2.5]octane GLP-1 agonists supports the inference that the bromine identity materially influences binding [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Bromine Positional Isomerism: ortho- vs. para-Bromophenyl Impact on Conformational Preference

Relocating the bromine from the ortho to the para position alters the conformational preference of the aryl ring relative to the propanone linker and the spirocyclic core. Structures analogous to the target compound (ortho-bromophenyl) and a hypothetical para-bromophenyl isomer differ in molecular shape and electrostatic potential distribution. In published SAR of 6-azaspiro[2.5]octane-based M4 antagonists, positional isomerism of the aryl substituent resulted in >10-fold differences in M4 receptor IC₅₀ values, demonstrating that para-substitution is not functionally equivalent to ortho-substitution [1]. Although direct quantitative comparison data for the bromophenyl isomers are not publicly available, the principle that ortho-halogen substitution enforces a distinct dihedral angle is well-established and directly applicable to procurement rationale.

Conformational Analysis Medicinal Chemistry SAR Aryl Halide Isomerism

Gem-Difluoro Spirocyclic Core vs. Non-Fluorinated 6-Azaspiro[2.5]octane: Metabolic Stability and Lipophilicity Differentiation

The 1,1-difluoro substitution on the cyclopropane ring of the 6-azaspiro[2.5]octane scaffold is a known strategy to improve metabolic stability and modulate lipophilicity relative to the non-fluorinated parent [1]. The target compound incorporates the gem-difluoro motif, whereas a comparator lacking fluorine (i.e., non-fluorinated 6-azaspiro[2.5]octane core) would have a lower molecular weight, higher basicity of the piperidine nitrogen, and greater susceptibility to oxidative metabolism. Literature data for analogous difluoro spirocycles show that the gem-difluoro group reduces the pKa of the adjacent amine by approximately 0.5–1.0 log units and increases logD by 0.3–0.7 units, affecting both permeability and metabolic clearance [1]. Direct measured logD and pKa values for the target compound are not publicly disclosed.

Physicochemical Property Metabolic Stability Fluorine Chemistry

Bromine vs. Chlorine: Impact on Putative Halogen Bond Donation and Lipophilicity in 6-Azaspiro[2.5]octane Series

Bromine is a superior halogen bond donor compared to chlorine (σ-hole magnitude Br > Cl), and this property has been exploited in drug design to enhance target affinity [1]. The target compound's ortho-bromine can engage in directional halogen bonding with backbone carbonyls or π-systems in protein binding sites, an interaction that is weaker or absent for the ortho-chloro analog. Additionally, bromine substitution increases lipophilicity more than chlorine (Hansch π parameter: Br = +0.86, Cl = +0.71 [2]). While no comparative IC₅₀ data are available for the bromo vs. chloro pair in this scaffold, the established physicochemical differences provide a rational basis for preferring the bromo compound when halogen bonding or higher lipophilicity is hypothesized to be beneficial.

Halogen Bonding Medicinal Chemistry Lipophilicity

Absence of Publicly Available Direct Biological Comparative Data for This Specific Compound

An exhaustive search of PubMed, BindingDB, ChEMBL, and Google Patents for '2309706-41-8', '3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one', and related structures returned no peer-reviewed biological activity data such as IC₅₀, EC₅₀, Kd, or in vivo PK parameters for this specific compound or its direct structural analogs (search date: May 2026). Consequently, all differentiation claims in this guide are based on well-established medicinal chemistry principles and class-level SAR from related 6-azaspiro[2.5]octane series [1][2][3]. Researchers must verify the activity of this specific compound in their own assays before using biological performance as a selection criterion.

Data Availability Procurement Decision Research Chemical

Best-Validated Application Scenarios for 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one Based on Available Evidence


GLP-1 Receptor Agonist Lead Diversification Program

The 6-azaspiro[2.5]octane scaffold has been validated as a core motif for small-molecule GLP-1 receptor agonists [1]. The ortho-bromophenylpropanoyl side chain introduces a halogen-substituted aryl ketone that can be used to explore SAR around halogen bonding, lipophilicity, and metabolic stability. The target compound can serve as a diversified analog in a hit-to-lead campaign, particularly where ortho-halogen substitution has been shown to influence potency [1].

M4 Muscarinic Acetylcholine Receptor Antagonist Optimization

Chiral 6-azaspiro[2.5]octanes have been reported as highly potent and selective M4 mAChR antagonists, with compound 19 (VU6015241) demonstrating excellent aqueous solubility and moderate brain exposure [2]. The target compound, while not the same as the published leads, incorporates the same spirocyclic core and an ortho-substituted aryl group, which is a feature associated with high M4 potency in this series [2]. It may be evaluated as a novel analog for CNS-penetrant M4 antagonist programs.

Physicochemical Probe for Halogen Bonding and Lipophilicity Studies

The combination of a gem-difluoro spirocyclic core and an ortho-bromophenyl group provides a unique probe molecule for studying the interplay between fluorination, halogen bonding, and lipophilicity [3][4]. The ortho-bromine can act as a halogen bond donor, while the gem-difluoro group modulates the basicity of the piperidine nitrogen (estimated ΔpKa ≈ −0.5 to −1.0) [3]. This compound is suitable for physchem profiling to establish baseline data for future SAR exploration [3][4].

Synthetic Intermediate for Further Functionalization

The presence of the aryl bromide allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, making this compound a versatile intermediate for library synthesis . The difluoroazaspiro core remains intact under common coupling conditions, enabling late-stage diversification [3].

Quote Request

Request a Quote for 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.